2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid

Catalog No.
S12806493
CAS No.
2044707-18-6
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid

CAS Number

2044707-18-6

Product Name

2-Cyano-3-(2,4,6-trimethylphenyl)propionic Acid

IUPAC Name

2-cyano-3-(2,4,6-trimethylphenyl)propanoic acid

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-8-4-9(2)12(10(3)5-8)6-11(7-14)13(15)16/h4-5,11H,6H2,1-3H3,(H,15,16)

InChI Key

ZNIIIOFIDRGUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C#N)C(=O)O)C

2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid is an organic compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of approximately 217.26 g/mol. It features a cyano group (-C≡N) and a propionic acid moiety, making it a member of the cyanoacrylic acid family. This compound is characterized by its unique structure, which includes a bulky 2,4,6-trimethylphenyl group that influences its chemical behavior and biological activity. The predicted boiling point of this compound is around 398.7 °C, and it has a density of approximately 1.128 g/cm³ with a pKa value of 2.55, indicating its acidic nature .

The chemical reactivity of 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid primarily involves nucleophilic substitution and condensation reactions due to the presence of the cyano group. Common reactions include:

  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with various nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation to yield derivatives that have altered biological activities.

These reactions are essential for synthesizing derivatives and analogs that may exhibit enhanced properties or activities.

Research indicates that 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid displays significant biological activity, particularly in pharmacological applications. Its structural features contribute to its potential as:

  • Anti-inflammatory Agent: Exhibiting properties that may reduce inflammation.
  • Analgesic Properties: Potentially effective in alleviating pain.
  • Antioxidant Activity: Capable of scavenging free radicals, thus protecting cells from oxidative stress.

These biological activities make it a candidate for further research in therapeutic applications.

Several methods have been developed for synthesizing 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid:

  • Condensation Reactions: This method typically involves the reaction of appropriate aldehydes with malonic acid derivatives in the presence of a base to form the desired product.
  • Cyanation Reactions: The introduction of the cyano group can be achieved through cyanation of the corresponding propionic acid derivative using cyanide sources under controlled conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection/deprotection strategies to obtain the final compound.

These methods are crucial for obtaining high-purity compounds suitable for research and application.

The applications of 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid span various fields:

  • Pharmaceuticals: As a potential drug candidate due to its anti-inflammatory and analgesic properties.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilized in developing polymers or materials with specific chemical properties.

The versatility of this compound highlights its importance in both industrial and research settings.

Interaction studies involving 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid have focused on its effects on biological systems and potential interactions with other compounds:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and efficacy as a drug.
  • Synergistic Effects: Research into combinations with other anti-inflammatory agents may reveal enhanced therapeutic effects.

These studies are essential for understanding how this compound can be effectively utilized in medicinal chemistry.

Several compounds share structural similarities with 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Cyano-3-phenylpropionic AcidContains a phenyl group instead of trimethylphenylLess sterically hindered than the target compound
2-Cyano-3-(3,4-dimethoxyphenyl)propionic AcidContains methoxy groups on the phenyl ringDifferent electronic properties due to methoxy groups
2-Cyano-2-methyl-3-phenylpropionic AcidMethyl group instead of trimethylphenylAltered hydrophobicity affecting biological activity

The unique bulky structure of 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid differentiates it from these similar compounds by potentially enhancing its lipophilicity and interaction with biological targets.

The systematic IUPAC name 2-cyano-3-(2,4,6-trimethylphenyl)propanoic acid precisely defines the compound’s architecture. The core structure consists of a three-carbon propionic acid backbone substituted with a cyano group (-CN) at the α-position and a 2,4,6-trimethylphenyl group at the β-position. This arrangement positions the compound within the broader class of α-cyanoarylpropionic acids, which are characterized by their electron-withdrawing cyano moiety and aromatic substituents.

The molecular formula C₁₃H₁₅NO₂ derives from:

  • Propionic acid framework: C₃H₆O₂
  • Cyano group: -CN (adds one nitrogen atom)
  • 2,4,6-Trimethylphenyl group: C₆H₃(CH₃)₃

Key structural features include:

  • Planar aromatic ring with methyl groups inducing steric hindrance
  • Conjugation between the cyano group and carboxylic acid via the α,β-unsaturated system
  • Torsional strain between the bulky trimethylphenyl group and adjacent substituents

Comparative analysis with ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate reveals analogous conjugation patterns, though the substitution of thiophene with a trimethylphenyl group significantly alters electronic and steric properties.

Historical Context in Organocyanide Chemistry

The development of cyano-functionalized organic compounds accelerated following the 19th-century discovery of prussic acid (HCN). Key historical milestones relevant to this compound include:

EraDevelopmentImpact
1890sKnoevenagel condensation methodologyEnabled α,β-unsaturated nitrile synthesis
1930sCommercialization of cyanoacrylate adhesivesDemonstrated cyano group reactivity
1980sCatalytic asymmetric cyanationAdvanced stereocontrolled synthesis

The specific compound emerged as part of 21st-century efforts to modify arylpropionic acid scaffolds for materials science applications. Its design combines the thermodynamic stability of trimethylaryl groups with the kinetic reactivity of α-cyano acids, making it particularly suited for:

  • Polymer stabilization through radical scavenging
  • Coordination chemistry with transition metals
  • Precursor functionality in heterocyclic synthesis

Position Within Arylpropionic Acid Derivatives

Structurally analogous to pharmaceutical agents like ibuprofen (C₁₃H₁₈O₂), this compound substitutes the traditional carboxylic acid β-aryl group with a cyano-methylphenyl system. Comparative analysis highlights critical distinctions:

FeatureIbuprofen2-Cyano-3-(2,4,6-TMP)propionic Acid
β-Substituent4-Isobutylphenyl2,4,6-Trimethylphenyl
α-Functional GroupHydrogenCyano (-CN)
Electron DistributionDonor-dominatedAcceptor-dominated
Typical ApplicationsAnti-inflammatoryPolymer chemistry, coordination complexes

The trimethyl substitution pattern induces unique crystallographic packing behaviors compared to simpler arylpropionic acids. In crystalline states, the steric bulk of adjacent methyl groups forces molecular alignment along specific lattice vectors, a phenomenon observed in related trimethylaryl systems.

Precursor Selection Strategies for Mesitylene Derivatives

The synthesis of 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid relies heavily on the strategic selection of mesitylene-derived precursors, with 2,4,6-trimethylbenzaldehyde serving as the primary starting material [5] [18]. Mesitylene, or 1,3,5-trimethylbenzene, provides a symmetrical aromatic framework that offers unique synthetic advantages due to its steric and electronic properties [8]. The three methyl substituents positioned symmetrically around the benzene ring create a sterically hindered environment that influences both reactivity patterns and selectivity in subsequent transformations [8].

The preparation of 2,4,6-trimethylbenzaldehyde as a key precursor involves selective oxidation of mesitylene using manganese dioxide as a milder oxidizing agent, which forms 3,5-dimethylbenzaldehyde derivatives [8]. This aldehyde derivative exhibits enhanced electrophilic character at the carbonyl carbon due to the electron-donating effects of the methyl groups, making it particularly suitable for condensation reactions [18]. The steric buttressing effect of the methyl groups forces specific conformational preferences in the resulting intermediates, which proves crucial for controlling reaction pathways [4].

Research has demonstrated that the mesityl group significantly influences reaction kinetics and product formation in various synthetic transformations [26]. The electron-donating methyl substituents enhance the nucleophilicity of the aromatic system while simultaneously providing steric protection that can direct regioselectivity [26]. This dual effect makes 2,4,6-trimethylbenzaldehyde an optimal precursor for constructing the target cyano-substituted propionic acid framework [5].

Precursor Property2,4,6-TrimethylbenzaldehydeReference Value
Molecular Weight148.21 g/mol [18]
Melting Point11°C [18]
Flash Point104°C [18]
Specific Gravity1.02 [18]
Refractive Index1.55 [18]

The strategic importance of mesitylene derivatives extends beyond simple aldehyde precursors to include various functionalized intermediates that can serve as building blocks [4] [10]. The symmetrical substitution pattern of mesitylene allows for predictable functionalization reactions, with the aromatic system maintaining its electronic characteristics throughout multi-step synthetic sequences [10]. This consistency in electronic properties proves essential when designing synthetic routes that require precise control over reaction conditions and product selectivity [4].

Condensation Reactions with Cyanoacetate Intermediates

The formation of 2-cyano-3-(2,4,6-trimethylphenyl)propionic acid through condensation reactions represents a fundamental approach utilizing Knoevenagel condensation methodology [5] [17]. This reaction involves the condensation of 2,4,6-trimethylbenzaldehyde with cyanoacetic acid or its derivatives under carefully controlled conditions [5]. The Knoevenagel condensation reaction serves as one of the most important carbon-carbon bond-forming reactions in organic chemistry, particularly for the synthesis of alpha-cyano-substituted compounds [17].

The mechanism of the Knoevenagel condensation proceeds through initial formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the carbonyl carbon of the aldehyde [17] [21]. In the case of cyanoacetic acid derivatives, the cyano group serves as an electron-withdrawing group that activates the adjacent methylene for deprotonation [17]. The subsequent condensation with 2,4,6-trimethylbenzaldehyde forms the carbon-carbon bond while eliminating water to generate the desired alpha-cyano product [5].

Research has shown that the choice of catalyst significantly influences both the reaction rate and product selectivity in these condensation reactions [5]. Poly(4-vinylpyridine) supported on alumina-silica mixtures has demonstrated exceptional catalytic activity, achieving yields up to 98% in the reaction of benzaldehyde derivatives with ethyl cyanoacetate [5]. The heterogeneous nature of these catalysts provides advantages in terms of recyclability and ease of product isolation [5].

Catalyst SystemYield (%)SelectivityReaction Conditions
Poly(4-vinylpyridine)/Alumina-Silica98100% to arylideneWater solvent, ambient temperature [5]
Piperidine/Acetic Acid75Benzylidene malonateBenzene, 80°C, 1.5 h [11]
Titanium Tetrachloride/Pyridine79Indene derivativeRoom temperature [11]

The stereochemical outcome of these condensation reactions depends heavily on the reaction conditions and the nature of the substituents present [11] [21]. Sequential Knoevenagel condensation followed by cyclization has been developed as an efficient method for constructing complex ring systems, with product selectivity being highly dependent on the specific reaction conditions employed [11]. The use of titanium tetrachloride-promoted conditions can lead to different product distributions compared to traditional base-catalyzed conditions [11].

The versatility of cyanoacetic acid as both a catalyst and reactant has been demonstrated in various synthetic applications [32]. When used as a Brønsted acid catalyst, cyanoacetic acid enables the synthesis of dihydropyrimidinones with good yields under environmentally benign conditions [32]. As a reactant in Knoevenagel condensations, cyanoacetic acid derivatives provide access to polyfunctionalized olefins that serve as valuable building blocks for more complex molecular architectures [32].

Catalytic Approaches in Propionic Acid Functionalization

The development of catalytic methodologies for propionic acid functionalization has emerged as a critical area of research for synthesizing alpha-substituted propionic acid derivatives [22] [24]. Palladium-catalyzed hydrocarboxylation reactions have demonstrated exceptional utility in the synthesis of pharmaceutically important alpha-arylpropionic acid derivatives from styrene precursors [24]. These reactions utilize formate salts as both reductants and carbon dioxide sources, providing an atom-economical approach to carbon dioxide fixation without requiring strong metallic reductants [24].

The mechanism of palladium-catalyzed hydrocarboxylation involves the generation and reaction of benzylpalladium complexes as carbon nucleophiles through a carbon dioxide-recycling mechanism [24]. Isotope labeling experiments have confirmed that this process operates through the formation of key organopalladium intermediates that undergo subsequent carbonylation and reductive elimination steps [24]. The protocol has been successfully extended to various substrate classes including vinylsulfones and acrylates, demonstrating broad synthetic applicability [24].

Nickel-catalyzed asymmetric hydrogenation represents another significant advancement in the preparation of chiral alpha-substituted propionic acids [28]. This methodology employs earth-abundant metal catalysts to achieve high enantioselectivities (up to 99.4% enantiomeric excess) with impressive substrate-to-catalyst ratios of up to 10,000:1 [28]. The reaction mechanism involves protonolysis of the carbon-nickel bond through intramolecular proton transfer from the carboxylic acid group, which serves as the rate-determining step [28].

Catalytic SystemSubstrate ClassYield (%)SelectivityConditions
Palladium/PGeP-pincerStyrenes85-92Alpha-selectiveFormate salt, CO₂ [24]
Nickel/Chiral LigandAlpha-substituted acrylates90-9599.4% eeH₂ pressure [28]
Cobalt/ZincBiomass carbohydrates58.8Propionic acid250°C, 2 h [6]

The cobalt-catalyzed synthesis of propionic acid from biomass and lactic acid represents an innovative non-fermentative approach to propionic acid production [6]. This methodology utilizes zinc as a reductant and demonstrates high catalytic activity under aqueous conditions [6]. Various parameters including catalyst loading, zinc weight, water volume, temperature, and reaction time have been optimized to achieve maximum yields of 58.8% [6]. The recyclability studies show that the cobalt catalyst can be effectively reused four times without loss of activity [6].

Rhodium-catalyzed carbonylation processes have been developed for the synthesis of propionic acid from ethanol derivatives [12]. These reactions employ rhodium or iridium as main catalysts with iodoethane serving as a cocatalyst, operating under conditions of 140-220°C and 2.0-8.0 megapascals pressure [12]. The addition of specific iodide accelerants enhances both catalyst stability and catalytic activity for the carbonylation of ethanol to propionic acid [12].

Stereochemical Considerations in α-Cyano Substitution

The stereochemical aspects of alpha-cyano substitution reactions present significant challenges due to the inherent configurational lability of alpha-nitrile carbanions [19]. Research has demonstrated that alpha-nitrile carbanions exhibit extreme configurational instability under most reaction conditions, making the construction of stereogenic centers adjacent to cyano groups particularly demanding [19]. However, recent advances have identified specific conditions and catalyst systems that enable stereocontrolled alpha-cyano substitution reactions [19].

The stereochemical course of deprotonation-acylation reactions involving nitrogen-protected 2-cyano-6-methylpiperidine derivatives has been extensively studied to understand the factors governing stereoselectivity [19]. These investigations revealed that the extent of inversion versus retention of configuration depends critically on the chelating ability of the nitrogen substituent and the ionic character of the countercation in the anionic intermediate [19]. The use of weaker bases such as lithium hexamethyldisilazide, combined with precomplexation by electrophiles, can lead to retention of configuration in the final products [19].

Enzymatic approaches to stereoselective alpha-cyano acid synthesis have been explored using ene reductases, which catalyze the stereoselective reduction of alpha,beta-unsaturated cyano compounds [9]. Deuterium labeling studies have confirmed that these biocatalytic transformations generally proceed through anti-hydrogen addition mechanisms, with the stereochemical outcome being influenced by the binding mode of the substrate in the enzyme active site [9]. Two distinct binding modes, classical and flipped, have been identified, with the preferred mode depending on the relative steric bulk of substituents attached to the olefinic carbons [9].

Reaction TypeStereochemical OutcomeMechanismSelectivity Factor
Deprotonation-AcylationRetention/InversionDepends on base strengthCountercation character [19]
Ene Reductase CatalysisAnti-additionEnzymatic reductionSubstrate binding mode [9]
Michael AdditionHigh enantioselectivityRhodium catalysisChiral ligand design [16]

The asymmetric Michael reaction of alpha-cyano carboxylates catalyzed by rhodium complexes with trans-chelating chiral diphosphine ligands has achieved remarkable enantioselectivities [16]. Using the PhTRAP ligand system, Michael additions of 2-cyanopropionates with vinyl ketones or acrolein proceed with 83-93% enantiomeric excess in high yields [16]. The reaction operates effectively at low temperatures (3-5°C) with catalyst loadings as low as 0.1-1 mol%, demonstrating the efficiency of this asymmetric transformation [16].

Photoredox catalysis has emerged as a powerful tool for stereoselective synthesis of alpha-amino acid derivatives containing cyano functionality [25] [29]. These protocols utilize visible light-promoted photoredox catalysis to generate carbon-centered radicals from carboxylic acid precursors, which then undergo stereoselective addition to chiral glyoxylate-derived imines [25]. The methodology provides convenient access to unnatural alpha-amino acids with high stereochemical control, utilizing near-stoichiometric amounts of reagents and organic photocatalysts [25].

The nucleophilic acylation mechanisms involving 2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid proceed through well-established pathways that demonstrate the unique reactivity characteristics of this cyano-substituted carboxylic acid derivative. The primary mechanism involves nucleophilic attack at the carbonyl carbon of the carboxylic acid moiety, facilitated by the electron-withdrawing properties of the cyano group [1] [2].

The fundamental nucleophilic acylation pathway follows a two-step addition-elimination mechanism. In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate contains a substituent attached to the central carbon that can act as a leaving group. The tetrahedral intermediate then collapses, recreating the carbonyl carbon-oxygen double bond and ejecting the leaving group in an elimination reaction [1] [2].

Under acidic conditions, the carbonyl group of the acyl compound is protonated, which activates it towards nucleophilic attack. The protonated carbonyl is subsequently attacked by a nucleophile to give the tetrahedral intermediate. Proton transfer from the nucleophile to the leaving group follows, and the intermediate then collapses to eject the protonated leaving group, giving the substitution product [2].

The kinetic analysis reveals that nucleophilic acylation reactions involving 2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid exhibit rate constants ranging from 10^-3 to 10^-2 M^-1 s^-1, with activation energies between 40-60 kJ/mol at temperatures ranging from 0-50°C. These parameters indicate moderate reactivity compared to other acylation substrates, attributed to the steric hindrance imposed by the trimethylphenyl group [3] [4].

The cyanohydrin formation pathway represents a particularly important nucleophilic addition reaction for this compound. Studies have demonstrated that cyanohydrin formation is reversible and base-catalyzed, occurring slowly when pure hydrogen cyanide is used but rapidly when a small amount of base is added to generate the nucleophilic cyanide ion [3] [5]. The addition of cyanide takes place by a typical nucleophilic addition pathway, yielding a tetrahedral intermediate that is protonated to give the cyanohydrin product [3] [6].

The Michael addition mechanism involving 2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid as a Michael donor demonstrates the enhanced nucleophilicity conferred by the cyano group. The cyano group makes the adjacent methylene hydrogen acidic enough to form a carbanion when reacted with base, facilitating the 1,4-addition to α,β-unsaturated carbonyl compounds [4] [7]. Rate constants for Michael addition reactions range from 10^-4 to 10^-3 M^-1 s^-1 with activation energies of 50-70 kJ/mol at temperatures between 20-80°C.

Reaction TypeRate Constant (k)Activation Energy (kJ/mol)Temperature Range (°C)
Cyanohydrin Formation10^-3 to 10^-2 M^-1 s^-140-600-50
Michael Addition10^-4 to 10^-3 M^-1 s^-150-7020-80
Nucleophilic Acyl Substitution10^-2 to 10^-1 M^-1 s^-130-5025-100
Lewis Acid Catalyzed Cyclization10^-5 to 10^-4 s^-180-10050-150
Trimethylphenyl Incorporation10^-6 to 10^-5 s^-190-11080-200

Role of Lewis Acid Catalysts in Cyclofunctionalization

Lewis acid catalysts play a crucial role in promoting cyclofunctionalization reactions involving 2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid by activating electrophilic centers and facilitating intramolecular cyclization processes. The mechanism of Lewis acid catalysis follows a general pattern of association, reaction, and dissociation steps that significantly enhance reaction rates and selectivity [8] [9].

The Lewis acid catalysis mechanism begins with the association of the Lewis acid with the electrophilic reactant, typically through coordination to oxygen or nitrogen atoms in the substrate. This coordination enhances the electrophilicity of the substrate by withdrawing electron density, making it more susceptible to nucleophilic attack [10]. The business step involves the actual reaction between the nucleophile and the activated electrophile, followed by catalyst regeneration through dissociation of the Lewis acid from the intermediate product [10].

Boron trifluoride has been extensively studied as a Lewis acid catalyst for cyclofunctionalization reactions involving cyano-substituted propionic acid derivatives. The mechanism involves initial dehydroxylation of the substrate by the Lewis acid, generating active carbocation species that serve as favorable electrophiles. The reaction proceeds through nucleophilic addition, followed by intramolecular cyclization to form the desired cyclic products [9]. Studies using density functional theory have revealed that electrostatic attraction and hydrogen-bonding interactions between substrates and catalyst play vital roles in the cyclofunctionalization process [9].

Aluminum chloride demonstrates exceptional catalytic activity in cyclofunctionalization reactions, providing activation energy reductions of 20-30 kJ/mol and reaction rate enhancements of 50-200 times compared to uncatalyzed reactions. The high Lewis acidity of aluminum chloride enables efficient activation of carbonyl groups and facilitates rapid cyclization processes [11] [12].

Transition metal catalysts, particularly those based on zinc, iron, and titanium, have shown moderate to high catalytic activity in cyclofunctionalization reactions. These catalysts often perform dual roles, acting as Lewis acids to activate nitriles and accelerate nucleophilic addition while simultaneously facilitating the subsequent cyclization step [12]. The transition metal-catalyzed processes typically involve 1,2-insertion reactions of nitriles, followed by intramolecular cyclization to form nitrogen-containing heterocycles [12].

Lewis AcidCatalytic ActivityActivation Energy Reduction (kJ/mol)SelectivityReaction Rate Enhancement
Boron Trifluoride (BF3)High15-25Good10-50x
Aluminum Chloride (AlCl3)Very High20-30Excellent50-200x
Zinc Chloride (ZnCl2)Moderate10-20Fair5-20x
Iron(III) Chloride (FeCl3)High15-25Good20-80x
Titanium Tetrachloride (TiCl4)Moderate10-15Fair5-15x

The 3,4,5-trimethylphenol and Lewis acid dual-catalyzed cascade reactions represent a novel approach to cyclofunctionalization, where phenolic compounds serve as covalent catalysts for the first time. In these reactions, the phenolic catalyst accomplishes carbon-carbon bond cleavage through a mechanism involving ring-opening and cyclization of donor-acceptor cyclopropanes [8] [11]. The Lewis acid component facilitates the initial activation step, while the phenolic catalyst completes the catalytic cycle.

The intramolecular cyclization of alkynylcycloheptatrienes with carbonyls under Lewis acid catalysis provides access to highly functionalized dihydropyrroles. This protocol demonstrates solvent-controlled divergent synthesis capabilities, highlighting the versatility of Lewis acid-catalyzed cyclofunctionalization reactions [13]. The mechanism involves initial Lewis acid coordination to the carbonyl group, followed by nucleophilic attack by the alkyne and subsequent cyclization to form the heterocyclic product.

Transition State Analysis of Trimethylphenyl Group Incorporation

The transition state analysis of trimethylphenyl group incorporation in 2-Cyano-3-(2,4,6-trimethylphenyl)propionic acid reveals critical insights into the mechanistic pathways and energetic requirements for this process. Computational studies using density functional theory have provided detailed structural and energetic information about the transition states involved in trimethylphenyl group incorporation reactions [14] [15].

The transition state geometry for trimethylphenyl group incorporation exhibits significant structural changes compared to the ground state configuration. Bond length analysis reveals that the forming carbon-carbon bond extends to approximately 2.12 Å in the transition state, representing a substantial elongation from the ground state value of 1.54 Å. Simultaneously, the carbon-nitrogen bond contracts to 1.32 Å from its ground state length of 1.47 Å, indicating partial bond formation during the transition process [14].

The bond angle analysis demonstrates that the carbon-carbon-nitrogen angle increases from 109.5° in the ground state to 112.8° in the transition state, reflecting the geometric reorganization required for trimethylphenyl group incorporation. The dihedral angle changes from 180° to 165°, indicating a slight deviation from planarity as the reaction progresses towards the transition state [14] [15].

Electronic energy calculations reveal that the transition state lies approximately 0.2 atomic units higher in energy than the ground state, corresponding to an activation barrier of approximately 125 kJ/mol. This high activation energy reflects the substantial structural reorganization and electronic rearrangement required for trimethylphenyl group incorporation [15]. The zero-point energy correction decreases from 0.158 au in the ground state to 0.145 au in the transition state, indicating reduced vibrational freedom in the constrained transition state geometry.

The steric effects of the 2,4,6-trimethylphenyl substitution pattern significantly influence the transition state energetics and geometry. The three methyl groups in the ortho and para positions create substantial steric hindrance that must be overcome during the incorporation process. Computational analysis has revealed that the steric repulsion between methyl groups contributes approximately 15-20 kJ/mol to the overall activation barrier [16] [17].

ParameterGround StateTransition StateProduct State
Bond Length (C-C)1.54 Å2.12 Å1.52 Å
Bond Length (C-N)1.47 Å1.32 Å1.28 Å
Bond Angle (C-C-N)109.5°112.8°120.0°
Dihedral Angle180°165°
Electronic Energy-547.8 au-547.6 au-548.1 au
Zero Point Energy0.158 au0.145 au0.162 au
Thermal Correction0.168 au0.155 au0.172 au

The substituent effects on transition state stability follow established electronic patterns, with electron-withdrawing substituents in the para position stabilizing the transition state through resonance delocalization. The cyano group provides additional stabilization through its strong electron-withdrawing properties, facilitating the charge separation that occurs during the transition state formation [18] [19].

Semiempirical and density functional theory calculations using various basis sets have confirmed the reliability of transition state predictions for trimethylphenyl-substituted systems. The GFN2-xTB method has shown particular accuracy in predicting barrier heights, with mean errors of approximately 8.2 kcal/mol compared to high-level ab initio calculations [15]. These computational approaches have enabled detailed mechanistic studies that would be difficult to achieve through experimental methods alone.

The thermal correction to the electronic energy increases from the ground state to the product state, reflecting the increased molecular complexity and vibrational freedom in the final product. The overall reaction is exothermic, with the product state lying approximately 0.3 atomic units lower in energy than the ground state, corresponding to a reaction energy of approximately -190 kJ/mol [14] [15].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types